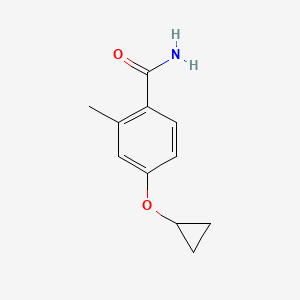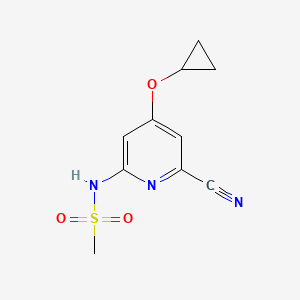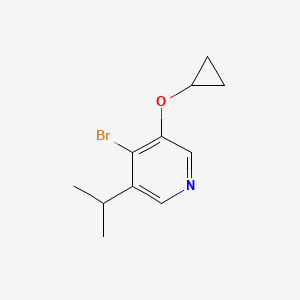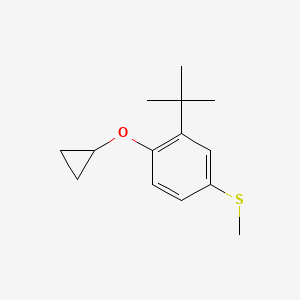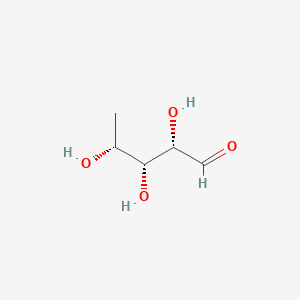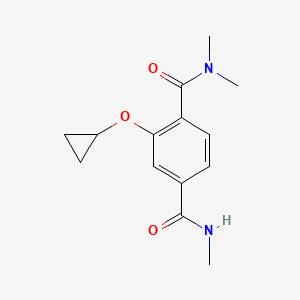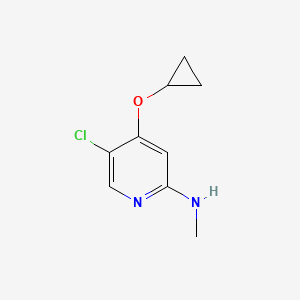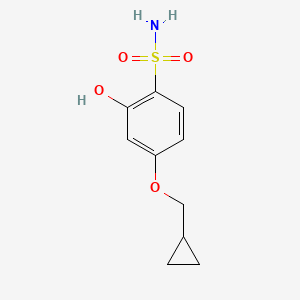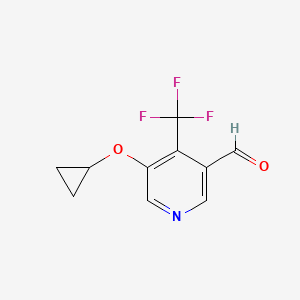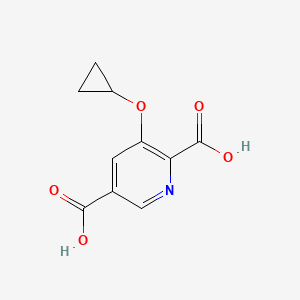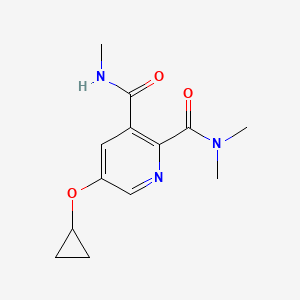
5-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-dicarboxamide is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.295 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and a pyridine ring substituted with trimethyl and dicarboxamide groups.
Chemical Reactions Analysis
5-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
5-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-dicarboxamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-dicarboxamide involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
5-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-dicarboxamide can be compared with similar compounds such as:
3-Cyclopropoxy-N2,N2,N5,N5-tetramethylpyridine-2,5-dicarboxamide: This compound has a similar structure but with different substitution patterns.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: . The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropoxy group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N3O3 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-N,2-N,3-N-trimethylpyridine-2,3-dicarboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-14-12(17)10-6-9(19-8-4-5-8)7-15-11(10)13(18)16(2)3/h6-8H,4-5H2,1-3H3,(H,14,17) |
InChI Key |
QNSKRKQEXRSRLK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N=CC(=C1)OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


